3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid
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Overview
Description
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid is a complex organic compound with a unique structure that includes a pyrrolidine ring and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring followed by its functionalization and coupling with the benzoic acid moiety. Common synthetic routes include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the sulfanyl group and other functional groups under controlled conditions.
Coupling with Benzoic Acid: This step often involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions vary depending on the specific substitution but may include bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Benzoic Acid Derivatives: Compounds such as 4-aminobenzoic acid and its derivatives.
Uniqueness
What sets 3-[[[(2R,4R)-4-Mercapto-2-pyrrolidinyl]carbonyl]amino]benzoic Acid apart is its unique combination of a pyrrolidine ring with a sulfanyl group and a benzoic acid moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[[(2R,4R)-4-sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c15-11(10-5-9(18)6-13-10)14-8-3-1-2-7(4-8)12(16)17/h1-4,9-10,13,18H,5-6H2,(H,14,15)(H,16,17)/t9-,10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHUAPMWZWODX-NXEZZACHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)NC2=CC=CC(=C2)C(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)NC2=CC=CC(=C2)C(=O)O)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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